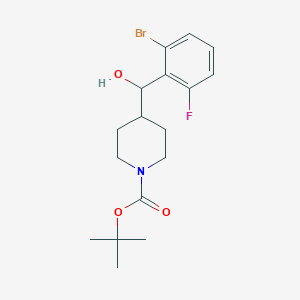
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid is an organoboron compound known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with diphenylmethylene and diisopropyl groups. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the formation of the amino intermediate by reacting 3,5-diisopropylphenylamine with diphenylmethanone under suitable conditions.
Borylation: The amino intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The compound can undergo nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: Formed in Suzuki–Miyaura coupling.
Phenols: Formed in oxidation reactions.
Scientific Research Applications
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: Investigated for its potential in biological labeling and imaging applications.
Mechanism of Action
The mechanism of action of (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen or boron-carbon bond. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the additional substituents.
(4-(Dimethylamino)phenyl)boronic Acid: Another boronic acid with an amino group, used in similar applications.
Uniqueness: (4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid is unique due to its specific substituents, which enhance its reactivity and selectivity in certain reactions. The presence of diphenylmethylene and diisopropyl groups provides steric and electronic effects that can influence the outcome of chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C25H28BNO2 |
|---|---|
Molecular Weight |
385.3 g/mol |
IUPAC Name |
[4-(benzhydrylideneamino)-3,5-di(propan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C25H28BNO2/c1-17(2)22-15-21(26(28)29)16-23(18(3)4)25(22)27-24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18,28-29H,1-4H3 |
InChI Key |
CJVCDLYTSMZEQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C(C)C)N=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{3-[(2-Chloro-3-trifluoromethyl-benzyl)-diphenylethyl-amino]-propoxy}-phenyl)-acetamide](/img/structure/B11927828.png)




![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)


![Sodium;6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11927892.png)
![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)


